molecular formula C20H14BrNO B5118607 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile

2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile

Cat. No. B5118607
M. Wt: 364.2 g/mol
InChI Key: YBNVBPGIRSQZKR-FOWTUZBSSA-N
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Description

2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile, also known as BPN, is a chemical compound that belongs to the family of naphthylacrylonitriles. BPN is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.

Scientific Research Applications

2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various fields of science. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory effects in various animal models.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have various biochemical and physiological effects in cells and animals. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have anti-inflammatory effects and has been tested in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and signaling pathways. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying cell signaling and regulation. However, one of the limitations of using 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile in lab experiments is its complex synthesis method and relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. One area of research could be the development of more efficient and cost-effective synthesis methods for 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. Another area of research could be the optimization of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile for use as an anticancer or anti-inflammatory agent. Additionally, further studies could be conducted to fully understand the mechanism of action of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile and its potential therapeutic applications in various fields of science.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is a multi-step process that involves the reaction of 2-methoxy-1-naphthaldehyde with 4-bromoaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with acrylonitrile in the presence of a catalyst to produce 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. The synthesis of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is a complex process that requires careful attention to detail and precise control of reaction conditions.

properties

IUPAC Name

(Z)-2-(4-bromophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO/c1-23-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNVBPGIRSQZKR-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-bromophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile

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